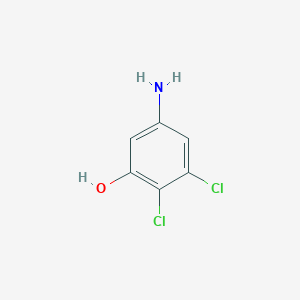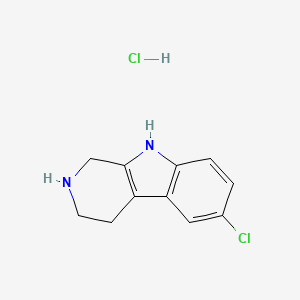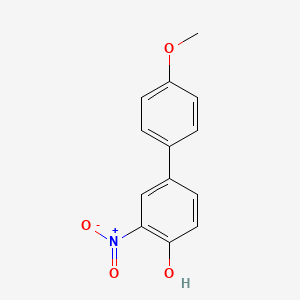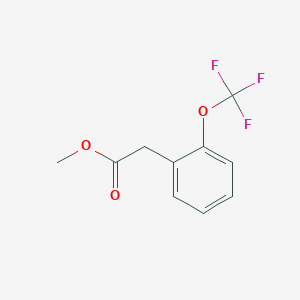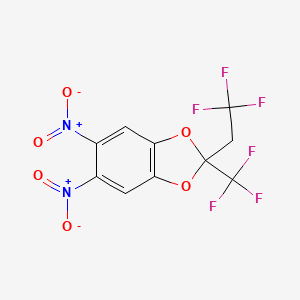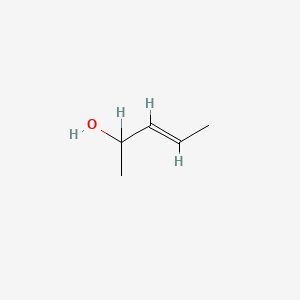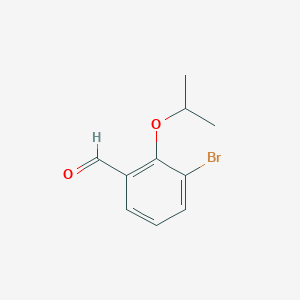![molecular formula C23H23Cl2FeN3 B6325365 2,6-Bis-[1-(2-methylphenylimino)-ethyl]pyridine iron(II) dichloride CAS No. 210537-35-2](/img/structure/B6325365.png)
2,6-Bis-[1-(2-methylphenylimino)-ethyl]pyridine iron(II) dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Bis-[1-(2-methylphenylimino)-ethyl]pyridine iron(II) dichloride is a coordination compound that features a central iron(II) ion coordinated to a ligand derived from 2,6-bis-[1-(2-methylphenylimino)-ethyl]pyridine. This compound is known for its applications in catalysis, particularly in polymerization reactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis-[1-(2-methylphenylimino)-ethyl]pyridine iron(II) dichloride typically involves the condensation reaction between 2,6-diacetylpyridine and 2-dimethylaniline to form the ligand, followed by complexation with iron(II) chloride . The reaction is usually carried out under an inert atmosphere to prevent oxidation of the iron(II) center.
Industrial Production Methods
While specific industrial production methods are not extensively documented, the synthesis generally follows the laboratory procedures with scale-up considerations. The use of inert atmospheres and controlled reaction conditions are crucial to maintain the integrity of the iron(II) complex .
化学反应分析
Types of Reactions
2,6-Bis-[1-(2-methylphenylimino)-ethyl]pyridine iron(II) dichloride undergoes various types of chemical reactions, including:
Oxidation: The iron(II) center can be oxidized to iron(III) under certain conditions.
Reduction: The compound can participate in reduction reactions, particularly in the presence of reducing agents.
Substitution: Ligand substitution reactions can occur, where the coordinated ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various ligands for substitution reactions . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iron(III) complexes, while substitution reactions can produce a variety of iron(II) complexes with different ligands .
科学研究应用
2,6-Bis-[1-(2-methylphenylimino)-ethyl]pyridine iron(II) dichloride has several scientific research applications:
Catalysis: It is widely used as a catalyst in polymerization reactions, particularly for ethylene polymerization.
Material Science: The compound is studied for its potential in creating new materials with unique properties.
Coordination Chemistry: It serves as a model compound for studying the coordination behavior of iron(II) complexes.
作用机制
The mechanism by which 2,6-Bis-[1-(2-methylphenylimino)-ethyl]pyridine iron(II) dichloride exerts its effects involves the coordination of the ligand to the iron(II) center, which facilitates various catalytic processes. The molecular targets include the substrates involved in the polymerization reactions, and the pathways involve the activation and propagation steps typical of coordination catalysis .
相似化合物的比较
Similar Compounds
2,6-Bis-[1-(2,6-dimethylphenylimino)-ethyl]pyridine iron(II) dichloride: Similar in structure but with additional methyl groups on the phenyl rings.
2,6-Bis-[1-(2-methylphenylimino)-ethyl]pyridine cobalt(II) dichloride: Similar ligand but with cobalt as the central metal.
Uniqueness
2,6-Bis-[1-(2-methylphenylimino)-ethyl]pyridine iron(II) dichloride is unique due to its specific ligand structure, which provides distinct electronic and steric properties that influence its catalytic activity and stability .
属性
IUPAC Name |
dichloroiron;1-[6-[C-methyl-N-(2-methylphenyl)carbonimidoyl]pyridin-2-yl]-N-(2-methylphenyl)ethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3.2ClH.Fe/c1-16-10-5-7-12-20(16)24-18(3)22-14-9-15-23(26-22)19(4)25-21-13-8-6-11-17(21)2;;;/h5-15H,1-4H3;2*1H;/q;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRDGGGITBSQRL-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=C(C)C2=NC(=CC=C2)C(=NC3=CC=CC=C3C)C.Cl[Fe]Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23Cl2FeN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
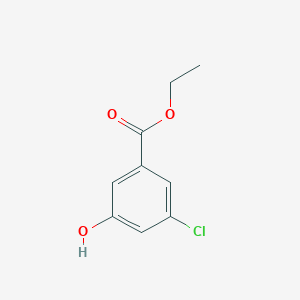

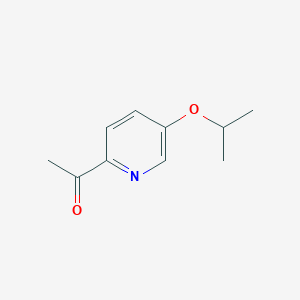
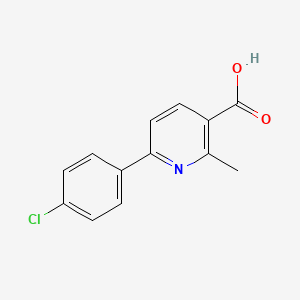
![[2-Phenyl-5-(trifluoromethyl)-1,3-oxazol-4-yl]methanol](/img/structure/B6325309.png)
